This complex can act as a catalyst in the formation of hindered diarylmethanols and benzylic alcohols. The reaction involves the addition of aryl halides (like bromobenzene) to different aldehydes (organic compounds containing a carbonyl group) in the presence of zinc metal as a reducing agent. Nickel(II) bromide 2-methoxyethyl ether complex facilitates this process, leading to the desired products ().
Another application of this nickel complex is in the synthesis of benzene-fused cyclic compounds. This reaction utilizes reductive dicarbofunctionalization, a technique where both ends of an alkene (a molecule containing a carbon-carbon double bond) are functionalized with carboxylic acid groups (containing a carbonyl group). The complex enables this process using unactivated benzyl chlorides (less reactive than other benzyl halides) ().
Diglyme nickel dibromide is an inorganic compound with the chemical formula C₆H₁₄Br₂NiO₃. It consists of nickel(II) bromide coordinated with diglyme, which is a solvent known for its ability to dissolve a variety of polar and nonpolar compounds. The compound typically appears as a solid and is characterized by its flammability and potential toxicity upon exposure. Diglyme nickel dibromide is recognized for its role as a catalyst in various
Diglyme nickel dibromide can be synthesized through the reaction of nickel(II) bromide with diglyme under controlled conditions. The synthesis typically involves dissolving nickel(II) bromide in diglyme at elevated temperatures, allowing for coordination between the nickel ions and the diglyme molecules. The resulting complex can then be precipitated out or crystallized from the solution .
The primary application of diglyme nickel dibromide lies in its use as a catalyst in organic synthesis. It has been employed in:
Due to its unique properties, it serves as an efficient catalyst compared to other metal halides.
Studies on interaction mechanisms involving diglyme nickel dibromide primarily focus on its coordination chemistry and reactivity with other organic substrates. Its ability to form stable complexes with various ligands enhances its effectiveness as a catalyst. Additionally, research into its toxicity highlights the need for careful handling due to potential health risks associated with exposure .
Diglyme nickel dibromide shares similarities with several other nickel complexes, particularly those involving different solvents or ligands. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Nickel(II) Bromide | NiBr₂ | Anhydrous form is a yellow-brown solid; used in various reactions without solvent coordination. |
Nickel(II) Bromide Ethylene Glycol Dimethyl Ether Complex | NiBr₂(C₄H₁₀O₂) | Utilizes ethylene glycol dimethyl ether; known for its catalytic applications similar to diglyme complex. |
Nickel(II) Bromide 2-Methoxyethyl Ether Complex | NiBr₂(C₄H₁₀O₂) | Similar coordination but varies in solvent properties; may exhibit different reactivity patterns. |
Diglyme nickel dibromide stands out due to its specific solvent coordination (diglyme), which enhances solubility and catalytic efficiency compared to other complexes that utilize different ethers or solvents .
Diglyme nickel dibromide is systematically named 1-Methoxy-2-(2-methoxyethoxy)ethane compound with Nickel(II) Bromide (1:1) according to IUPAC nomenclature. Alternative designations include:
The molecular formula is C₆H₁₄Br₂NiO₃, with a molecular weight of 352.68 g/mol. Key identifiers include CAS RN 312696-09-6 and PubChem Substance ID 468592460.
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₄Br₂NiO₃ | |
CAS RN | 312696-09-6 | |
Molecular Weight | 352.68 g/mol |
Diglyme (1-methoxy-2-(2-methoxyethoxy)ethane) acts as a tridentate ligand, coordinating to the nickel(II) center via three oxygen atoms: one from the central ether and two from terminal methoxy groups. The nickel ion adopts a distorted octahedral geometry, with two bromide ions completing the coordination sphere. This geometry is stabilized by the flexible diglyme backbone, which enables chelation without significant steric strain.
X-ray crystallography studies of analogous nickel complexes (e.g., NiBr₂·3H₂O) reveal that ligand binding modes can vary with solvent and counterion presence, though diglyme’s tridentate coordination remains consistent. In nonpolar solvents, dimeric structures with bridging bromide ligands have been observed.
Diglyme nickel dibromide emerged in the late 20th century as part of efforts to stabilize nickel(II) complexes for stoichiometric reactions. Early reports highlighted its utility as a precursor for low-coordinate nickel species, particularly in studies of ethylene oligomerization (the "Nickel Effect"). The compound’s stability in ether solvents made it preferable to hygroscopic alternatives like NiBr₂·6H₂O.
In the 1990s, its role expanded to template-driven syntheses of macrocyclic ligands, where the nickel center facilitated cyclization via Lewis acid activation. For example, it enabled the assembly of benzene-fused cyclic compounds through reductive dicarbofunctionalization of alkenes.
Since the 2010s, diglyme nickel dibromide has become a cornerstone in cross-coupling catalysis, particularly for reactions involving less-activated substrates. Key advancements include:
The complex’s compatibility with diverse solvents (e.g., DMAc, THF) and reducing agents (e.g., Zn, Mn) underscores its versatility. Recent studies also highlight its use in synthesizing poly(3-hexylthiophene) for organic electronics, where it ensures controlled molecular weight distribution.
Flammable;Irritant